molecular formula C11H12BrClO3 B6290549 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane CAS No. 2484889-14-5

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane

Cat. No. B6290549
CAS RN: 2484889-14-5
M. Wt: 307.57 g/mol
InChI Key: ZNQUDTULFALNNS-UHFFFAOYSA-N
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Description

The compound “2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane” is a chemical compound with a molecular weight of 361.47 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C14H19BBrClO3/c1-6-18-10-8-7-9 (16)11 (12 (10)17)15-19-13 (2,3)14 (4,5)20-15/h7-8H,6H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 361.47 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. In addition, this compound has been used in the development of pharmaceuticals, biochemicals, and other products.

Mechanism of Action

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. The mechanism of action of this compound depends on the reaction it is used in. In general, this compound acts as a nucleophile and can undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound has been used in the development of pharmaceuticals, biochemicals, and other products. The biochemical and physiological effects of this compound depend on the application it is used in. In general, this compound can act as a catalyst and can be used to facilitate the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. The advantages of using this compound in lab experiments include its easy availability, low cost, and good reactivity. However, this compound can be toxic and can cause irritation to the skin and eyes, therefore proper precautions should be taken when handling it.

Future Directions

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane has a wide range of applications and can be used in the development of pharmaceuticals, biochemicals, and other products. Potential future directions for this compound include its use in the synthesis of pharmaceuticals, biochemicals, and other compounds; its use as a catalyst in reactions; and its use as a starting material for the production of other compounds. In addition, further research into the biochemical and physiological effects of this compound may be beneficial.

Synthesis Methods

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane can be synthesized from two different methods. The first method involves the reaction of 2-(6-bromo-2-chlorophenyl)-1,3-dioxolane (BCP) with ethylmagnesium bromide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The second method involves the reaction of BCP with ethylmagnesium chloride. This reaction results in the formation of a bromoethyl chloride, which is then reacted with BCP to form this compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQUDTULFALNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C2OCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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